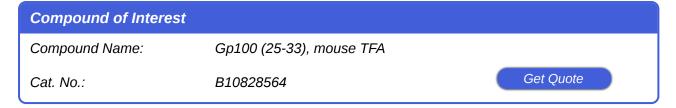


A Comparative Guide to Gp100 (25-33) in Cancer Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

The glycoprotein 100 (gp100) antigen, specifically the peptide epitope spanning amino acids 25-33 (sequence: KVPRNQDWL), has been a significant focus in the development of immunotherapies for melanoma. This guide provides a comprehensive literature review of Gp100 (25-33)-based therapies, offering a comparative analysis of their performance against other treatment modalities, supported by experimental data.

Performance Comparison of Gp100 (25-33)-Based Immunotherapies

The efficacy of Gp100 (25-33) as an immunotherapeutic target has been explored in various formats, including peptide vaccines, adoptive cell therapy (ACT), and in combination with other immune-modulating agents. The following tables summarize the quantitative data from key preclinical and clinical studies, providing a comparative overview of these approaches.

Preclinical Studies: Vaccination Strategies



Vaccine Strategy	Animal Model	Key Findings	Reference
Peptide + Adjuvant (CpG)	C57BL/6 mice with B16F10 melanoma	Reduced tumor growth compared to control.	[1]
Gene Vaccination (plasmid DNA)	C57BL/6 mice with B16F10 melanoma	Comparable efficacy to peptide vaccination in reducing tumor growth.	[1]
Dendritic Cell (DC) Vaccine (peptide- pulsed)	C57BL/6 mice with B16F10 melanoma	Most effective strategy, inducing >50% tumor mass reduction and higher frequency of IFNy- secreting T cells compared to peptide or gene vaccines.	[1]
DC Vaccine + anti-IL- 10 mAb	C57BL/6 mice with B16F10 melanoma	Combination resulted in 100% tumor protection by increasing intratumoral granzyme+ CD4+ T cells and decreasing regulatory T cells.	[1]
Liposomal gp100 vaccine + CpG + anti- PD-1 mAb	C57BL/6 mice with B16F10 melanoma	Combination therapy led to increased tumor-infiltrating lymphocytes, higher IFN-y production, and significant tumor regression.	[2]
Chaperone-based vaccine (Flagrp170- gp100)	C57BL/6 mice with B16 melanoma	Superior antitumor potency compared to unmodified chaperone	[3]



vaccine, associated with increased systemic and intratumoral antigenspecific T cells.

Clinical Trials: Gp100 (25-33) Peptide Vaccines



Treatment	Phase	No. of Patients	Objective Response Rate (ORR)	Median Overall Survival (OS)	Key Compariso n/Outcome
gp100 peptide vaccine + IL- 2	III	91	16%	17.8 months	Superior to IL-2 alone (ORR 6%, OS 11.1 months).
Ipilimumab + gp100 peptide vaccine	III	403	5.7%	10.0 months	No significant improvement in OS compared to ipilimumab alone (OS 10.1 months). Both were superior to gp100 vaccine alone (OS 6.4 months).
Ipilimumab alone	III	137	10.9%	10.1 months	Superior to gp100 vaccine alone.
gp100 peptide vaccine alone	III	136	1.5%	6.4 months	Used as an active control, showing limited monotherapy efficacy.



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Clinical Trials: Adoptive Cell Therapy (ACT) with Gp100-

specific T cells

Treatment	Phase	No. of Patients	Objective Response Rate (ORR)	Key Findings	Reference
TCR- transduced T cells targeting gp100	I/II	16	18.8% (1 CR, 2 PR)	Demonstrate d modest clinical responses. On-target, off-tumor toxicity (destruction of normal melanocytes) was a concern.	[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Release

This protocol is adapted for the detection of IFN-y secretion from Gp100 (25-33)-specific T cells.

Materials:

- PVDF-membrane 96-well plates
- Sterile PBS
- Anti-human IFN-y capture antibody



- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- BCIP/NBT or AEC substrate
- RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
- Gp100 (25-33) peptide (KVPRNQDWL)
- Peripheral blood mononuclear cells (PBMCs) from immunized subjects or T-cell cultures

Procedure:

- · Plate Coating:
 - Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.
 - Wash the plate five times with sterile PBS.
 - Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
- · Cell Plating and Stimulation:
 - Wash the plate five times with sterile PBS to remove unbound antibody.
 - Block the wells with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.
 - Prepare a suspension of PBMCs or T cells in RPMI 1640 medium.
 - Add the cell suspension to the wells (typically 2-5 x 10⁵ cells/well).
 - Add the Gp100 (25-33) peptide to the respective wells at a final concentration of 1-10 μg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
- Detection:



- Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-human IFN-y detection antibody diluted in PBST and incubate for 2 hours at room temperature.
- Wash the plate five times with PBST.
- Add streptavidin-ALP or -HRP conjugate and incubate for 1 hour at room temperature.
- Wash the plate five times with PBST.
- · Spot Development and Analysis:
 - Add the substrate solution (BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots emerge.
 - Stop the reaction by washing thoroughly with tap water.
 - Allow the plate to dry completely.
 - Count the spots using an automated ELISpot reader.

51Chromium (51Cr) Release Cytotoxicity Assay

This protocol outlines the steps to measure the cytotoxic activity of Gp100 (25-33)-specific cytotoxic T lymphocytes (CTLs).

Materials:

- Effector cells: Gp100 (25-33)-specific CTLs
- Target cells: Melanoma cell line expressing gp100 and the appropriate HLA-A2 allele (e.g., T2 cells pulsed with Gp100 peptide)
- 51Cr (sodium chromate)
- RPMI 1640 medium with 10% FBS
- 96-well round-bottom plates



- Gamma counter
- Triton X-100 or SDS (for maximum release control)

Procedure:

- Target Cell Labeling:
 - \circ Incubate target cells (1 x 10⁶) with 100 μ Ci of 51Cr in a small volume of media for 1-2 hours at 37°C.
 - Wash the labeled target cells three times with RPMI 1640 medium to remove excess 51Cr.
 - Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
- Cytotoxicity Assay Setup:
 - $\circ\,$ Plate 100 μL of the labeled target cell suspension into each well of a 96-well round-bottom plate.
 - Prepare serial dilutions of the effector CTLs and add 100 μL of each dilution to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - $\circ\,$ Spontaneous release control: Add 100 μL of medium instead of effector cells to some wells.
 - Maximum release control: Add 100 μL of medium containing 1-2% Triton X-100 or SDS to lyse the target cells completely.
- Incubation and Supernatant Collection:
 - Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
 - Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
 - After incubation, centrifuge the plate at 500 x g for 5 minutes.
 - Carefully collect 100 μL of the supernatant from each well.

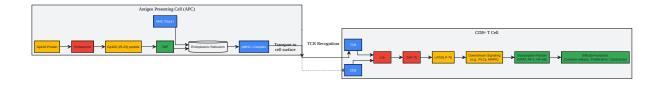


- Measurement and Calculation:
 - Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
 - Calculate the percentage of specific lysis using the following formula:
 - % Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures are provided below using the Graphviz DOT language.

Gp100 (25-33) Antigen Presentation and T-Cell Activation Pathway

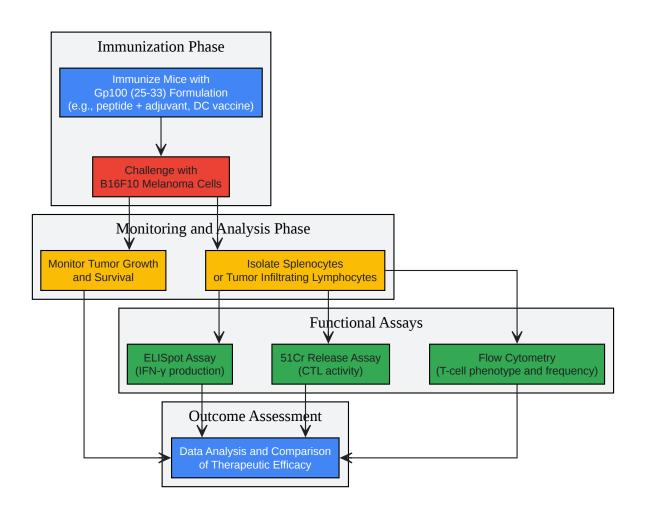


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Caption: Gp100 (25-33) antigen presentation and T-cell activation pathway.



Experimental Workflow for Evaluating Gp100 (25-33) Immunotherapy



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Caption: Experimental workflow for evaluating Gp100 (25-33) immunotherapy.

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